molecular formula C9H12ClNO B2422724 (3R)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride CAS No. 169105-03-7

(3R)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride

Cat. No.: B2422724
CAS No.: 169105-03-7
M. Wt: 185.65
InChI Key: JJLALHYSNFSWQZ-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group and a hydroxyl group attached to an indane ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indane ring system.

    Amination: Introduction of the amino group at the 3-position of the indane ring.

    Hydroxylation: Introduction of the hydroxyl group at the 5-position.

    Resolution: Separation of the (3R) enantiomer from the racemic mixture.

    Formation of Hydrochloride Salt: Conversion of the free base to its hydrochloride salt form.

Industrial Production Methods

Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: Both the amino and hydroxyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-amino-2,3-dihydro-1H-inden-5-one.

    Reduction: Formation of 3-amino-2,3-dihydro-1H-inden-5-amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(3R)-3-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride: The enantiomer of the compound with different biological activity.

    3-Amino-2,3-dihydro-1H-inden-5-ol: The free base form without the hydrochloride salt.

    3-Hydroxy-2,3-dihydro-1H-inden-5-amine: A structural isomer with different functional groups.

Uniqueness

(3R)-3-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and other similar compounds. Its solubility in water also makes it more versatile for various applications.

Properties

IUPAC Name

(3R)-3-amino-2,3-dihydro-1H-inden-5-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c10-9-4-2-6-1-3-7(11)5-8(6)9;/h1,3,5,9,11H,2,4,10H2;1H/t9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLALHYSNFSWQZ-SBSPUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=C(C=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@@H]1N)C=C(C=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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